molecular formula C35H36O4 B14479432 Di(p-cumylphenyl) glutarate CAS No. 68443-33-4

Di(p-cumylphenyl) glutarate

Cat. No.: B14479432
CAS No.: 68443-33-4
M. Wt: 520.7 g/mol
InChI Key: ZZWYQFFAXIHVRM-UHFFFAOYSA-N
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Description

Di(p-cumylphenyl) glutarate is an organic compound with the molecular formula C35H36O4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in the synthesis of polycarbonates and other polymers due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(p-cumylphenyl) glutarate typically involves the esterification of glutaric acid with p-cumylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also enhance the reactivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Di(p-cumylphenyl) glutarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Glutaric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Di(p-cumylphenyl) glutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di(p-cumylphenyl) glutarate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the phenyl rings, which enhance the reactivity of the ester groups. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of stability and reactivity. The presence of cumyl groups enhances its thermal stability, making it suitable for high-temperature applications. Additionally, its reactivity allows for efficient polymerization and other chemical transformations, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

68443-33-4

Molecular Formula

C35H36O4

Molecular Weight

520.7 g/mol

IUPAC Name

bis[4-(2-phenylpropan-2-yl)phenyl] pentanedioate

InChI

InChI=1S/C35H36O4/c1-34(2,26-12-7-5-8-13-26)28-18-22-30(23-19-28)38-32(36)16-11-17-33(37)39-31-24-20-29(21-25-31)35(3,4)27-14-9-6-10-15-27/h5-10,12-15,18-25H,11,16-17H2,1-4H3

InChI Key

ZZWYQFFAXIHVRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

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